1,2,4-Triazolo(3,4-a)phthalazine, 3-(4-methoxyphenyl)-6-(1-pyrrolidinyl)-
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Overview
Description
1,2,4-Triazolo(3,4-a)phthalazine, 3-(4-methoxyphenyl)-6-(1-pyrrolidinyl)- is a heterocyclic compound that contains a triazole ring fused to a phthalazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(3,4-a)phthalazine derivatives typically involves the cyclization of appropriate hydrazine derivatives with phthalic anhydride or its derivatives. The reaction conditions may include:
Solvents: Dimethylformamide (DMF), ethanol, or acetic acid.
Catalysts: Acidic or basic catalysts depending on the specific reaction pathway.
Temperature: Reactions are often carried out at elevated temperatures (e.g., 80-150°C).
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for scalability, including the use of continuous flow reactors and automated synthesis techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolo(3,4-a)phthalazine derivatives can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1,2,4-Triazolo(3,4-a)phthalazine derivatives have been studied for various applications, including:
Chemistry: As intermediates in organic synthesis.
Biology: As probes for studying biological processes.
Medicine: Potential therapeutic agents for treating diseases such as cancer, infections, and neurological disorders.
Industry: As components in materials science and catalysis.
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazine derivatives depends on their specific biological targets. Common mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs to disrupt replication and transcription.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Known for their antifungal and antibacterial properties.
Phthalazine Derivatives: Studied for their potential as anti-inflammatory and anticancer agents.
Pyrrolidine Derivatives: Used in the synthesis of various pharmaceuticals.
Uniqueness
1,2,4-Triazolo(3,4-a)phthalazine, 3-(4-methoxyphenyl)-6-(1-pyrrolidinyl)- is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
87540-02-1 |
---|---|
Molecular Formula |
C20H19N5O |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-6-pyrrolidin-1-yl-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C20H19N5O/c1-26-15-10-8-14(9-11-15)18-21-22-19-16-6-2-3-7-17(16)20(23-25(18)19)24-12-4-5-13-24/h2-3,6-11H,4-5,12-13H2,1H3 |
InChI Key |
XYMLLIYELMKAQS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(C4=CC=CC=C43)N5CCCC5 |
Origin of Product |
United States |
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